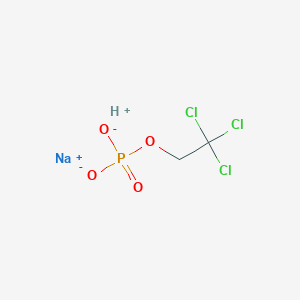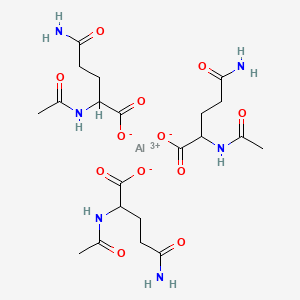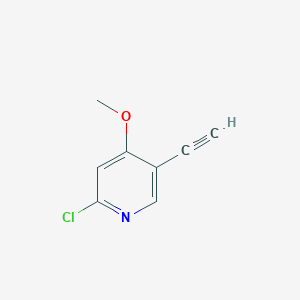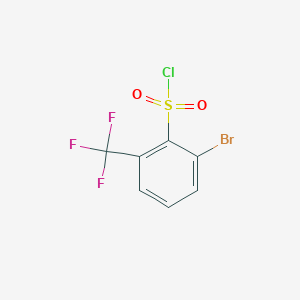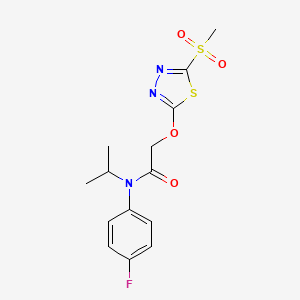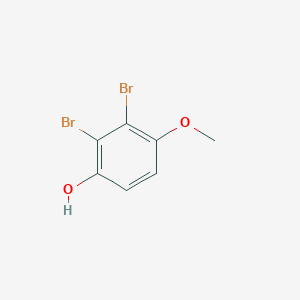
2,3-Dibromo-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methoxy group is substituted at the 4th position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromo-4-methoxyphenol can be synthesized through several methodsThe reaction typically proceeds at room temperature, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 4-methoxyphenol or other dehalogenated products.
Aplicaciones Científicas De Investigación
2,3-Dibromo-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the production of polymers, resins, and other industrial chemicals due to its unique reactivity and stability
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-4-methoxyphenol exerts its effects is primarily through its interaction with biological molecules. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methoxyphenol: Similar structure but with bromine atoms at the 2nd and 6th positions.
4-Methoxyphenol (Guaiacol): Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,3-Dibromo-4-hydroxybenzaldehyde: Similar bromination pattern but with an aldehyde group instead of a methoxy group
Uniqueness
2,3-Dibromo-4-methoxyphenol is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H6Br2O2 |
|---|---|
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
2,3-dibromo-4-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 |
Clave InChI |
QOKXYYFIIWZJHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


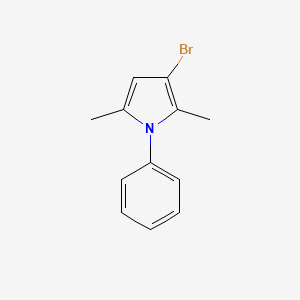
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
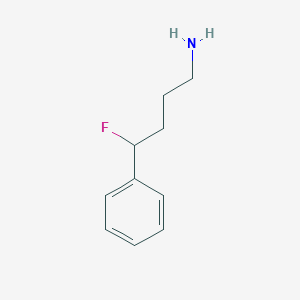
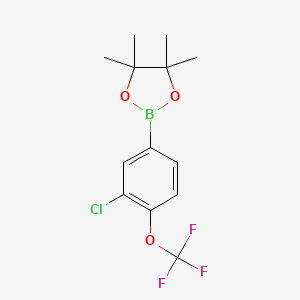
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
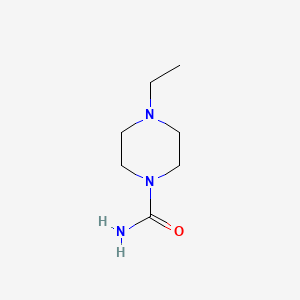
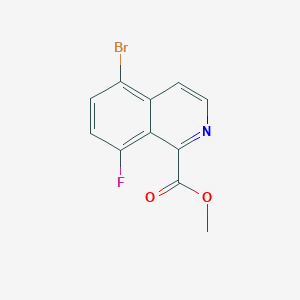
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
